2-(4-Benzoylphenoxy)propanehydrazide

Description

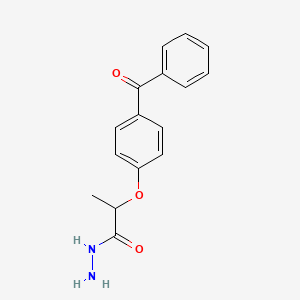

Structure

3D Structure

Properties

IUPAC Name |

2-(4-benzoylphenoxy)propanehydrazide | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C16H16N2O3/c1-11(16(20)18-17)21-14-9-7-13(8-10-14)15(19)12-5-3-2-4-6-12/h2-11H,17H2,1H3,(H,18,20) | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

REPMTIVSOAPCHE-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC(C(=O)NN)OC1=CC=C(C=C1)C(=O)C2=CC=CC=C2 | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C16H16N2O3 | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

284.31 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Advanced Synthetic Methodologies and Derivatization Strategies for 2 4 Benzoylphenoxy Propanehydrazide

Elucidation of Multi-Step Synthesis Pathways for 2-(4-Benzoylphenoxy)propanehydrazide Precursors

The synthesis of 2-(4-Benzoylphenoxy)propanehydrazide originates from its carboxylic acid precursor, 2-(4-Benzoylphenoxy)propanoic acid. This precursor, a derivative of propanoic acid featuring a benzoylphenoxy moiety, can be synthesized through several established routes, often involving foundational reactions like Williamson ether synthesis or Friedel-Crafts acylation.

A common pathway begins with 4-hydroxybenzophenone (B119663) and an ethyl 2-halopropanoate (such as ethyl 2-bromopropanoate). The reaction, typically a Williamson ether synthesis, involves the deprotonation of the phenolic hydroxyl group on 4-hydroxybenzophenone by a suitable base (e.g., potassium carbonate) in a polar aprotic solvent like acetone (B3395972) or DMF. The resulting phenoxide ion then acts as a nucleophile, displacing the halide from the ethyl 2-halopropanoate to form ethyl 2-(4-benzoylphenoxy)propanoate. The final step to obtain the precursor acid is the hydrolysis of this ester under either acidic or basic conditions.

Alternatively, a Friedel-Crafts acylation approach can be employed, where a suitable phenoxypropanoic acid derivative is acylated with benzoyl chloride in the presence of a Lewis acid catalyst like aluminum chloride (AlCl₃). google.com

Esterification and Hydrazinolysis Reactions in Phenoxypropanehydrazide Synthesis

The conversion of the carboxylic acid precursor, 2-(4-Benzoylphenoxy)propanoic acid, into the target hydrazide is a critical two-step process involving esterification followed by hydrazinolysis.

Esterification: The first step is the esterification of 2-(4-Benzoylphenoxy)propanoic acid to form a more reactive intermediate, typically a methyl or ethyl ester. This reaction is commonly carried out by refluxing the carboxylic acid with an excess of the corresponding alcohol (methanol or ethanol) in the presence of a catalytic amount of a strong mineral acid, such as sulfuric acid (H₂SO₄). researchgate.netresearchgate.netceon.rs This Fischer-Speier esterification is a reversible process, and using excess alcohol helps drive the equilibrium towards the ester product.

Hydrazinolysis: The resulting ester, ethyl 2-(4-benzoylphenoxy)propanoate, is then converted to the final hydrazide through hydrazinolysis. This reaction involves treating the ester with hydrazine (B178648) hydrate (B1144303) (N₂H₄·H₂O), often in an alcoholic solvent like ethanol. ysu.am The highly nucleophilic hydrazine attacks the electrophilic carbonyl carbon of the ester, leading to the displacement of the ethoxy group and the formation of the stable 2-(4-Benzoylphenoxy)propanehydrazide. This reaction is typically efficient and proceeds with high yield.

| Step | Reaction Type | Starting Material | Key Reagents | Product |

|---|---|---|---|---|

| 1 | Esterification | 2-(4-Benzoylphenoxy)propanoic acid | Ethanol (C₂H₅OH), Sulfuric Acid (H₂SO₄, cat.) | Ethyl 2-(4-benzoylphenoxy)propanoate |

| 2 | Hydrazinolysis | Ethyl 2-(4-benzoylphenoxy)propanoate | Hydrazine Hydrate (N₂H₄·H₂O), Ethanol | 2-(4-Benzoylphenoxy)propanehydrazide |

Condensation Reactions for Hydrazide Formation

The formation of the hydrazide from its corresponding ester via hydrazinolysis is a classic example of a nucleophilic acyl substitution, which is a type of condensation reaction. In this context, the hydrazine molecule condenses with the ester, eliminating a molecule of alcohol. The reaction's success hinges on the greater nucleophilicity of hydrazine compared to the alcohol byproduct, which ensures the reaction proceeds favorably towards the hydrazide product. The terminal -NH₂ group of the resulting hydrazide remains highly nucleophilic, making it a versatile starting point for further derivatization.

Design and Synthesis of Novel 2-(4-Benzoylphenoxy)propanehydrazide Derivatives and Analogues

The 2-(4-benzoylphenoxy)propanehydrazide scaffold, with its reactive hydrazide functional group, serves as an excellent platform for the synthesis of a diverse array of derivatives. These modifications are primarily aimed at exploring structure-activity relationships by introducing new functional moieties.

Structural Modifications and Substituent Effects on Synthesis Outcomes

Structural modifications can be introduced on the two aromatic rings of the 2-(4-benzoylphenoxy)propanehydrazide moiety. The presence of electron-donating groups (e.g., -OCH₃, -CH₃) or electron-withdrawing groups (e.g., -Cl, -NO₂) on either the benzoyl or phenoxy ring can significantly influence the electronic properties and reactivity of the molecule.

For instance, introducing electron-withdrawing groups on the benzoyl ring would increase the electrophilicity of the ester carbonyl carbon in the precursor, potentially accelerating the rate of the hydrazinolysis step. Conversely, electron-donating groups might slightly decrease the reaction rate. These substituents can be incorporated early in the synthesis, for example, by starting with a substituted 4-hydroxybenzophenone. The nature of these substituents plays a crucial role in the chemical properties and subsequent biological activities of the final derivatives.

Synthesis of Azomethine (Schiff Base) Analogues from Hydrazides

One of the most common derivatization strategies for hydrazides is their condensation with aldehydes or ketones to form hydrazones, a class of compounds also known as Schiff bases (containing the R₂C=N-NHR' functional group). derpharmachemica.com The synthesis of azomethine analogues from 2-(4-benzoylphenoxy)propanehydrazide involves a condensation reaction between the terminal -NH₂ group of the hydrazide and the carbonyl group of an aldehyde or ketone. impactfactor.org

This reaction is typically carried out by refluxing equimolar amounts of the hydrazide and the carbonyl compound in a solvent like ethanol, often with a few drops of an acid catalyst such as glacial acetic acid to facilitate the dehydration step. researchgate.net This method allows for the introduction of a wide variety of substituents, depending on the choice of the aldehyde or ketone reactant.

| Reactant 1 | Reactant 2 (Aldehyde/Ketone) | Reaction Conditions | Product Class |

|---|---|---|---|

| 2-(4-Benzoylphenoxy)propanehydrazide | Benzaldehyde | Ethanol, Acetic Acid (cat.), Reflux | N'-Benzylidene-2-(4-benzoylphenoxy)propanehydrazide |

| 2-(4-Benzoylphenoxy)propanehydrazide | 4-Chlorobenzaldehyde | Ethanol, Acetic Acid (cat.), Reflux | N'-(4-Chlorobenzylidene)-2-(4-benzoylphenoxy)propanehydrazide |

| 2-(4-Benzoylphenoxy)propanehydrazide | Salicylaldehyde | Ethanol, Acetic Acid (cat.), Reflux | N'-(2-Hydroxybenzylidene)-2-(4-benzoylphenoxy)propanehydrazide |

| 2-(4-Benzoylphenoxy)propanehydrazide | Acetophenone | Ethanol, Acetic Acid (cat.), Reflux | 2-(4-Benzoylphenoxy)-N'-(1-phenylethylidene)propanehydrazide |

Preparation of Heterocyclic Derivatives Incorporating the 2-(4-Benzoylphenoxy)propanehydrazide Moiety

The versatile reactivity of the hydrazide and its derived thiosemicarbazide (B42300) intermediates makes them valuable precursors for synthesizing various five-membered heterocyclic rings, such as 1,3,4-oxadiazoles, 1,3,4-thiadiazoles, and 1,2,4-triazoles. uobaghdad.edu.iq

1,3,4-Oxadiazole Derivatives: These can be synthesized from 2-(4-benzoylphenoxy)propanehydrazide through several routes. One common method involves reacting the hydrazide with carbon disulfide in a basic medium (like potassium hydroxide) to form a potassium dithiocarbazinate salt. This intermediate can then be treated with a dehydrating agent like concentrated sulfuric acid or oxidatively cyclized using reagents like iodine to yield a 1,3,4-oxadiazole-2-thione. Alternatively, acylation of the hydrazide with an aromatic acid chloride followed by cyclodehydration using a reagent like phosphorus oxychloride (POCl₃) yields 2,5-disubstituted 1,3,4-oxadiazoles.

1,3,4-Thiadiazole Derivatives: The synthesis of thiadiazoles often starts with the conversion of the hydrazide to a thiosemicarbazide intermediate by reacting it with an isothiocyanate. The resulting N-substituted thiosemicarbazide can then undergo intramolecular cyclization under acidic conditions (e.g., using concentrated sulfuric acid) to furnish 5-substituted-amino-1,3,4-thiadiazole derivatives.

1,2,4-Triazole Derivatives: The aforementioned thiosemicarbazide intermediates are also key precursors for 1,2,4-triazoles. Base-catalyzed cyclization (e.g., using sodium hydroxide) of the thiosemicarbazide intermediate results in the formation of a 1,2,4-triazole-3-thione ring system, incorporating the 2-(4-benzoylphenoxy)propane moiety.

These synthetic transformations significantly expand the chemical diversity of compounds accessible from the 2-(4-benzoylphenoxy)propanehydrazide core structure.

Optimization of Synthetic Reaction Conditions and Green Chemistry Approaches

The synthesis of 2-(4-Benzoylphenoxy)propanehydrazide typically involves the reaction of a corresponding ester, such as ethyl 2-(4-benzoylphenoxy)propanoate, with hydrazine hydrate. The optimization of this hydrazinolysis reaction is crucial for maximizing product yield and purity while minimizing reaction times and environmental impact.

Green chemistry principles are increasingly being applied to the synthesis of hydrazides. These approaches aim to reduce or eliminate the use and generation of hazardous substances. fip.org Key areas of optimization include the choice of solvent, catalyst, and energy source.

Solvent Selection and Solvent-Free Conditions: Traditional syntheses often employ volatile organic solvents. However, greener alternatives are being explored. For instance, mechanochemical synthesis, which involves grinding solid reactants together, can proceed in the absence of a solvent, leading to reduced waste and simplified workup procedures. derpharmachemica.com One study on the synthesis of 2-hydroxybenzoic hydrazide complexes utilized a solvent-free method, achieving a 70-78% yield in just 15 minutes, a significant improvement over classical methods that yield 50-60% in 3-4 hours. derpharmachemica.com

Catalysis: The use of catalysts can significantly enhance reaction rates and selectivity. L-proline, an amino acid, has been successfully employed as a reusable organocatalyst for the green synthesis of hydrazide derivatives. fip.org A grinding technique using moist L-proline for the synthesis of various hydrazides resulted in significantly shorter reaction times (e.g., 25 minutes) and higher yields (up to 90%) compared to conventional reflux methods (5 hours, 75% yield). fip.org

Energy Sources: Microwave irradiation has emerged as a powerful tool in green chemistry for accelerating organic reactions. fip.orgresearchgate.net In the synthesis of 2-hydroxybenzohydrazide (B147611) derivatives, microwave irradiation (160-320 Watts) for 2-8 minutes led to product yields of 68-81%. fip.orgfip.org This method offers advantages such as rapid heating, reduced reaction times, and often higher yields compared to conventional heating methods. researchgate.net

The following interactive table summarizes a comparative analysis of different synthetic conditions for hydrazide synthesis, drawing parallels for the potential synthesis of 2-(4-Benzoylphenoxy)propanehydrazide.

| Method | Catalyst | Solvent | Reaction Time | Yield (%) | Reference |

| Conventional Reflux | None | Ethanol | 3-4 hours | 50-60 | derpharmachemica.com |

| Grinding | L-proline | Solvent-free | 25 minutes | 90 | fip.org |

| Microwave Irradiation | None | None | 2-8 minutes | 68-81 | fip.orgfip.org |

| Mechanochemical | None | Solvent-free | 15 minutes | 70-78 | derpharmachemica.com |

Mechanistic Investigations of Key Synthetic Transformations

Understanding the reaction mechanism is fundamental to optimizing a synthetic process. The formation of 2-(4-Benzoylphenoxy)propanehydrazide from its corresponding ester and hydrazine is a nucleophilic acyl substitution reaction.

The generally accepted mechanism for hydrazinolysis of esters involves the following key steps:

Nucleophilic Attack: The nitrogen atom of hydrazine, being a strong nucleophile, attacks the electrophilic carbonyl carbon of the ester. This results in the formation of a tetrahedral intermediate.

Proton Transfer: A proton is transferred from the attacking nitrogen atom to the oxygen atom of the leaving group (the alkoxy group of the ester).

Elimination of the Leaving Group: The tetrahedral intermediate collapses, leading to the expulsion of the alcohol (the leaving group) and the formation of the hydrazide.

The rate of this reaction is influenced by several factors, including the nature of the ester's leaving group, the steric hindrance around the carbonyl group, and the reaction conditions (temperature, solvent, and catalyst). For instance, the synthesis of flurbiprofen (B1673479) hydrazide is achieved by refluxing the corresponding ester with hydrazine hydrate in methanol (B129727) for 3-4 hours. nih.gov

While the general mechanism is well-established, specific mechanistic studies on the synthesis of 2-(4-Benzoylphenoxy)propanehydrazide are not extensively reported in the available literature. However, studies on the hydrazinolysis of structurally similar compounds provide valuable insights. For example, the study of the hydrazinolysis of methyl-3-(4-allyl-3-substituted-5-thioxo-4,5-dihydro-1H-1,2,4-triazol-1-yl)propanoates revealed that reaction conditions such as the solvent, additives, temperature, and time can influence the final product, indicating the complexity of the reaction pathway. ysu.am

Further mechanistic investigations, potentially employing computational modeling and kinetic studies, could provide a more detailed understanding of the reaction pathway for the synthesis of 2-(4-Benzoylphenoxy)propanehydrazide. This knowledge would be invaluable for further optimizing the reaction conditions to achieve even greater efficiency and sustainability.

Based on the conducted research, there is no specific scientific literature available that details the Structure-Activity Relationship (SAR), Quantitative Structure-Activity Relationship (QSAR), or Structure-Property Relationship (SPR) analyses for the chemical compound “2-(4-Benzoylphenoxy)propanehydrazide”.

The search for predictive models, the influence of peripheral substitutions, conformational analyses, and functional attribute investigations related directly to this compound did not yield any specific studies. The existing literature focuses on broader categories of related compounds, such as benzophenone hydrazones or other hydrazide derivatives, but does not provide the detailed data required to construct an analysis solely for 2-(4-Benzoylphenoxy)propanehydrazide as outlined.

Therefore, it is not possible to generate a thorough, informative, and scientifically accurate article that strictly adheres to the requested structure and focuses exclusively on this specific compound. Any attempt to do so would require extrapolation from tangentially related molecules, which would not meet the specified constraints of the request.

Structure Activity Relationship Sar and Structure Property Relationship Spr Analyses

Structure-Property Relationship Investigations for Functional Attributes

Correlation of Structural Features with Photophysical Properties (e.g., UV absorption characteristics)

The photophysical properties of a molecule, such as its ultraviolet (UV) absorption characteristics, are intrinsically linked to its electronic structure, which is defined by its constituent functional groups and their arrangement. In the case of 2-(4-Benzoylphenoxy)propanehydrazide, the key structural features that govern its interaction with UV radiation are the benzophenone and phenoxy moieties. These chromophores are known to absorb UV light and their combined presence is expected to define the absorption spectrum of the entire molecule.

The benzophenone group is a well-known chromophore that exhibits strong absorption in the UV region. Typically, benzophenone itself shows an absorption maximum (λmax) around 260 nm, with a weaker absorption tail extending to approximately 365 nm researchgate.net. This absorption is attributed to π-π* electronic transitions within the conjugated system of the benzene rings and the carbonyl group uvabsorber.com. The exact position and intensity of these absorption bands can be influenced by substituents on the benzene rings.

The phenoxy group, structurally similar to diphenyl ether, also contributes to the UV absorption profile. Diphenyl ether possesses chromophores that absorb at wavelengths greater than 290 nm nih.gov. The electronic absorption spectra of diphenyl ether in various solvents show a moderate intensity band between 250 and 280 nm, often with some vibrational fine structure nih.gov.

Table 1: Expected UV Absorption Characteristics of 2-(4-Benzoylphenoxy)propanehydrazide based on its Structural Components

| Structural Moiety | Typical λmax | Type of Transition | Expected Contribution to Absorption |

| Benzophenone | ~260 nm | π-π | Strong absorption in the UVB region |

| Phenoxy (Diphenyl Ether) | 250-280 nm | π-π | Moderate absorption in the UVB region |

Note: The data in this table is based on the known properties of the individual structural components and represents an educated estimation for the complete molecule.

Analysis of Molecular Properties (e.g., calculated partition coefficient, water solubility) relevant to biological interactions

The biological interactions of a molecule are significantly influenced by its physicochemical properties, such as lipophilicity and water solubility. These properties govern the absorption, distribution, metabolism, and excretion (ADME) profile of a compound, which is critical for its biological activity. For 2-(4-Benzoylphenoxy)propanehydrazide, these properties can be estimated using computational methods.

The partition coefficient (logP) is a measure of a compound's lipophilicity, or its preference for a nonpolar environment over a polar one. A positive logP value indicates a higher affinity for lipid phases, which can facilitate passage through biological membranes. Conversely, a very high logP can lead to poor aqueous solubility and potential sequestration in fatty tissues. The calculated logP (clogP) for 2-(4-Benzoylphenoxy)propanehydrazide is estimated to be approximately 2.5 to 3.0, as determined by various online predictive tools. This value suggests a moderate level of lipophilicity. The benzoylphenoxy portion of the molecule is inherently hydrophobic, while the propanehydrazide moiety is expected to contribute a more hydrophilic character due to the presence of nitrogen and oxygen atoms capable of hydrogen bonding.

Water solubility is another crucial factor for biological activity, as it affects the bioavailability of a compound. Poorly soluble compounds may have limited absorption and distribution in the body. The calculated water solubility for 2-(4-Benzoylphenoxy)propanehydrazide is predicted to be low. This is consistent with its moderately lipophilic nature, dominated by the large, nonpolar benzoylphenoxy group. The hydrazide group, while contributing some polarity, is not sufficient to render the entire molecule highly water-soluble.

Table 2: Calculated Molecular Properties of 2-(4-Benzoylphenoxy)propanehydrazide

| Property | Calculated Value | Implication for Biological Interactions |

| Partition Coefficient (clogP) | ~ 2.5 - 3.0 | Moderate lipophilicity, suggesting potential for membrane permeability. |

| Water Solubility | Low | May limit bioavailability and require specific formulation strategies. |

Note: The calculated values are estimations from computational models and may differ from experimental values.

Mechanistic Studies of Biological Interactions and Effects

Investigations into Antiproliferative and Cytotoxic Effects

No data available.

Induction of Cell Cycle Arrest and Apoptosis Pathways

No data available.

Modulation of Oncogenic Pathways and Cellular Proliferation

No data available.

Enzyme Inhibition Mechanisms

No data available.

Monoamine Oxidase-B (MAO-B) Inhibitory Mechanisms

No data available.

Tubulin Polymerization Inhibition and Microtubule Dynamics

No data available.

4-Hydroxyphenylpyruvate Dioxygenase (HPPD) Inhibition

No data available.

Leukotriene A4 Hydrolase (LTA4H) Inhibition Mechanisms

Leukotriene A4 hydrolase (LTA4H) is a critical enzyme in the biosynthesis of leukotriene B4 (LTB4), a potent pro-inflammatory mediator. nih.govnih.gov Inhibition of LTA4H is a key target for anti-inflammatory therapies. nih.govnih.gov While specific studies detailing the inhibition of LTA4H by 2-(4-Benzoylphenoxy)propanehydrazide are not extensively available, the mechanisms of related compounds containing phenoxy and phenylmethylphenoxy structures have been investigated.

These inhibitors typically function by binding within a deep, L-shaped hydrophobic channel that constitutes the enzyme's active site. scispace.com It has been speculated that compounds with specific structural features can achieve high potency and selectivity. scispace.com For instance, research on a series of analogues, including those with a 4-(phenylmethyl)phenoxy group, led to the identification of potent LTA4H inhibitors. nih.gov The interaction of such molecules with the enzyme's active site blocks the hydrolysis of LTA4, thereby preventing the formation of LTB4. nih.govscispace.com The development of these inhibitors often involves iterative medicinal chemistry efforts, combining fragment-based screening with structural biology to optimize binding affinity and ligand efficiency. researchgate.net

Antimicrobial Activity Mechanisms

Hydrazide and hydrazone derivatives are a well-established class of compounds possessing a wide spectrum of antimicrobial activities. nih.govnih.gov Their mechanisms of action are diverse, often involving disruption of microbial cell integrity or vital metabolic processes.

Antibacterial Effects and Cell Wall/Membrane Interactions

The antibacterial action of hydrazide-hydrazones is frequently attributed to their ability to interfere with the bacterial cell wall or membrane. mdpi.comresearchgate.net Some hydrazone derivatives exert their effects by compromising the stability of the fungal cell membrane, leading to cellular leakage. researchgate.net Another proposed mechanism involves the inhibition of key enzymes necessary for bacterial survival, such as DNA gyrase, which is crucial for DNA replication. nih.gov The presence of specific functional groups, such as imino (-CH=N-), amino (NH₂), and cyano (CN) groups, as well as heterocyclic rings like thiazole, can enhance the antibacterial properties of these molecules. mdpi.com

Antifungal Properties and Fungal Growth Inhibition

The antifungal mechanisms of hydrazide-based compounds can be multifaceted. One primary mode of action is the disruption of the fungal cell membrane's integrity. researchgate.netnih.gov Studies on certain thiazolyl hydrazine (B178648) derivatives have shown they cause significant malformation of mycelium and increase cell membrane permeability in phytopathogenic fungi. nih.gov Another critical mechanism is the induction of oxidative stress. For example, the compound (4-phenyl-1,3-thiazol-2-yl) hydrazine was found to be fungicidal against Candida albicans by inducing the accumulation of reactive oxygen species (ROS), leading to oxidative damage and cell death. nih.govfrontiersin.org The electronic properties of substituents on the aromatic rings can play a significant role in the antifungal potency of these compounds. nih.gov

Biofilm Formation Inhibition Mechanisms

Biofilms are structured communities of microorganisms encased in a self-produced extracellular matrix, which confers high tolerance to antimicrobial agents. mdpi.comfrontiersin.org The inhibition of biofilm formation is a promising strategy to combat persistent infections. nih.govnih.gov For hydrazide derivatives, this activity is often linked to the disruption of quorum sensing (QS) systems. nih.govmdpi.com By interfering with cell-to-cell communication, these compounds can prevent the coordinated expression of genes required for biofilm development. For instance, certain 2-phenoxyalkylhydrazide derivatives have demonstrated potent antibiofilm effects against Pseudomonas aeruginosa without affecting bacterial growth, indicating a specific action on virulence rather than viability. nih.gov

Quorum Sensing Inhibition (QSI) Mechanisms in Microbial Systems

Quorum sensing (QS) is a cell-to-cell communication system that allows bacteria to regulate gene expression, including virulence factors and biofilm formation, based on population density. nih.govnih.govresearchgate.net Targeting QS is an innovative anti-virulence strategy that imposes less selective pressure than traditional antibiotics. mdpi.comnih.gov

Phenolic and hydrazide compounds have emerged as promising QS inhibitors. nih.govnih.gov Recent studies on 2-phenoxyalkylhydrazide benzoxazole (B165842) derivatives demonstrated significant QSI activity in P. aeruginosa. nih.gov The mechanism involves interfering with specific QS signaling pathways. For example, one derivative, compound 26c, was shown to inhibit the fluorescence intensity of reporter strains for lasB and pqsA genes in a concentration-dependent manner. nih.gov This indicates that the compound acts on the las and pqs quorum sensing systems, which regulate the production of virulence factors like pyocyanin (B1662382) and rhamnolipids, as well as biofilm formation. nih.gov By blocking these signaling pathways, such compounds can disarm the pathogen without killing it, thereby reducing its virulence and enhancing its susceptibility to conventional antibiotics. nih.govnih.gov

| Compound | Target Organism | Inhibited Virulence Factor | Inhibition (%) at Given Concentration | Reference |

|---|---|---|---|---|

| Compound 26c (a 2-phenoxyalkylhydrazide derivative) | P. aeruginosa PAO1 | Pyocyanin Production | 45.6% at 102.4 µg/mL | nih.gov |

| Compound 26c (a 2-phenoxyalkylhydrazide derivative) | P. aeruginosa PAO1 | Rhamnolipid Production | 38.3% at 102.4 µg/mL | nih.gov |

| Compound 26c (a 2-phenoxyalkylhydrazide derivative) | P. aeruginosa PAO1 | Biofilm Production | 76.6% at 32 µg/mL | nih.gov |

Investigations of DNA/Cellular Interactions and Mutagenic Potential (in vitro)

No peer-reviewed in vitro studies investigating the direct interactions of 2-(4-Benzoylphenoxy)propanehydrazide with DNA or other cellular components were found. Furthermore, there is no available research assessing the mutagenic or genotoxic potential of this specific compound.

Computational Chemistry and Theoretical Characterization of 2 4 Benzoylphenoxy Propanehydrazide Systems

Density Functional Theory (DFT) Calculations for Electronic and Geometric Structures

Density Functional Theory (DFT) is a powerful quantum mechanical method used to investigate the electronic properties of molecules. By approximating the exchange-correlation energy, DFT calculations, often using functionals like B3LYP with basis sets such as 6-31G(d), can accurately predict molecular geometries and electronic characteristics. nih.gov Such analyses are fundamental to understanding the behavior of drug-like molecules.

The first step in the theoretical characterization of 2-(4-Benzoylphenoxy)propanehydrazide is the optimization of its molecular geometry to find the most stable, lowest-energy conformation. Computational studies on the related compound fenofibrate (B1672516) have revealed that conformational differences, particularly in the orientation of the two benzyl (B1604629) rings, are critical to understanding its solid-state forms. nih.govresearchgate.net For 2-(4-Benzoylphenoxy)propanehydrazide, DFT calculations would similarly elucidate the key structural parameters such as bond lengths, bond angles, and dihedral angles that define its three-dimensional shape.

Table 1: Hypothetical Optimized Geometric Parameters for 2-(4-Benzoylphenoxy)propanehydrazide This table presents plausible data for illustrative purposes, based on typical values for similar chemical structures.

| Parameter | Bond/Angle | Value |

| Bond Length | C=O (Benzoyl) | 1.22 Å |

| C-O (Ether) | 1.37 Å | |

| N-N (Hydrazide) | 1.39 Å | |

| C=O (Hydrazide) | 1.24 Å | |

| Bond Angle | C-O-C (Ether) | 118.5° |

| C-N-N (Hydrazide) | 119.2° | |

| Dihedral Angle | Phenyl-C-O-Phenyl | 75.0° |

Frontier Molecular Orbital (FMO) theory is central to describing the chemical reactivity and kinetic stability of a molecule. researchgate.net The two key orbitals are the Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO). libretexts.org The HOMO acts as an electron donor, while the LUMO acts as an electron acceptor. youtube.com The energy difference between these two orbitals, known as the HOMO-LUMO gap (ΔE), is a critical parameter; a small gap indicates high chemical reactivity and low kinetic stability, as electrons can be more easily excited to a higher energy state. researchgate.netresearchgate.net

For molecules like 2-(4-Benzoylphenoxy)propanehydrazide, DFT calculations can determine the energies of these orbitals. In a typical analysis, the HOMO is often distributed over the electron-rich phenoxy ring and the hydrazide moiety, while the LUMO may be localized on the electron-withdrawing benzoyl group. mdpi.com This distribution highlights the regions of the molecule most likely to be involved in charge transfer interactions. The energy gap provides a quantitative measure of the molecule's stability. mdpi.com

Table 2: FMO Properties and Energy Gap Values are illustrative and based on findings for structurally similar compounds. mdpi.com

| Parameter | Energy (eV) |

| EHOMO | -6.15 |

| ELUMO | -1.85 |

| Energy Gap (ΔE) | 4.30 |

Derived from the HOMO and LUMO energy values, global chemical reactivity parameters provide a quantitative framework for predicting the reactivity of a molecule. researchgate.net These descriptors, based on Koopman's theorem, help to understand the relationship between structure, stability, and reactivity. researchgate.netchemrxiv.org

Ionization Potential (I): The energy required to remove an electron (I ≈ -EHOMO).

Electron Affinity (A): The energy released when an electron is added (A ≈ -ELUMO).

Chemical Hardness (η): A measure of resistance to change in electron distribution (η = (I - A) / 2). Molecules with a large HOMO-LUMO gap are considered "hard," indicating lower reactivity. nih.gov

Chemical Softness (S): The reciprocal of hardness (S = 1 / η). "Soft" molecules are more reactive. dergipark.org.tr

Electronegativity (χ): The power of an atom to attract electrons (χ = (I + A) / 2).

Chemical Potential (μ): The escaping tendency of electrons (μ = -χ).

Electrophilicity Index (ω): A measure of the energy lowering of a molecule when it accepts electrons (ω = μ² / 2η). dergipark.org.tr

These parameters collectively offer a comprehensive profile of the molecule's electronic stability and susceptibility to chemical reactions.

Table 3: Global Chemical Reactivity Parameters Calculated from the illustrative FMO energies in Table 2.

| Parameter | Symbol | Value (eV) |

| Ionization Potential | I | 6.15 |

| Electron Affinity | A | 1.85 |

| Electronegativity | χ | 4.00 |

| Chemical Potential | µ | -4.00 |

| Chemical Hardness | η | 2.15 |

| Chemical Softness | S | 0.465 |

| Electrophilicity Index | ω | 3.72 |

Molecular Docking Simulations for Ligand-Target Recognition

Molecular docking is a computational technique used to predict the preferred orientation of a ligand when bound to a receptor to form a stable complex. nih.gov This method is invaluable in drug design for elucidating binding mechanisms and predicting the affinity of a compound for a specific biological target. technologynetworks.comscilit.com For 2-(4-Benzoylphenoxy)propanehydrazide, docking simulations can identify potential protein targets and characterize the interactions that govern molecular recognition.

Docking simulations place the flexible ligand into the binding site of a rigid or flexible receptor, exploring various conformations and orientations to find the most favorable binding mode, typically the one with the lowest binding energy. nih.gov The output provides a model of the ligand-receptor complex, showing how the ligand fits within the binding pocket and which amino acid residues it interacts with.

For a derivative of fenofibric acid, a likely target for docking studies would be the Peroxisome Proliferator-Activated Receptor alpha (PPARα). Docking would predict whether 2-(4-Benzoylphenoxy)propanehydrazide can adopt a conformation that fits within the receptor's ligand-binding domain. The simulations would identify the specific sub-pockets occupied by the benzoyl and phenoxy rings and the position of the propanehydrazide tail, revealing the key interaction sites.

The stability of a ligand-receptor complex is determined by a combination of non-covalent interactions. Weak intermolecular forces, such as hydrogen bonds and hydrophobic interactions, are crucial for stabilizing the ligand in its binding site. nih.govdoaj.org

Hydrogen Bonding: These interactions contribute significantly to binding specificity and the correct orientation of the ligand. researchgate.net The hydrazide group (-CONHNH2) in 2-(4-Benzoylphenoxy)propanehydrazide is a potent hydrogen bond donor and acceptor. Docking analysis would identify specific polar amino acid residues (e.g., serine, threonine, tyrosine, or histidine) in the receptor's active site that could form hydrogen bonds with the N-H or C=O groups of the hydrazide moiety. researchgate.net

Hydrophobic Interactions: These interactions are generally the main driving force for binding affinity. nih.gov The aromatic benzoyl and phenoxy rings of the molecule are hydrophobic and likely to engage in favorable interactions with nonpolar amino acid residues (e.g., leucine, isoleucine, valine, phenylalanine) within the binding pocket. researchgate.net These interactions, including van der Waals forces and potential π-π stacking with aromatic residues like phenylalanine or tyrosine, are critical for anchoring the ligand within the hydrophobic regions of the active site. nih.gov

A detailed analysis of these interactions provides a structural basis for the molecule's biological activity and can guide the design of new derivatives with improved potency and selectivity.

Table 4: Potential Interactions of 2-(4-Benzoylphenoxy)propanehydrazide in a Receptor Binding Site

| Type of Interaction | Molecular Moiety Involved | Potential Interacting Amino Acid Residues |

| Hydrogen Bond Donor | Hydrazide N-H | Asp, Glu, Ser, Thr |

| Hydrogen Bond Acceptor | Hydrazide C=O, Benzoyl C=O, Ether O | Ser, Thr, Tyr, Asn, Gln, His |

| Hydrophobic/van der Waals | Benzoyl Ring, Phenoxy Ring | Leu, Ile, Val, Ala, Phe, Trp |

| π-π Stacking | Benzoyl Ring, Phenoxy Ring | Phe, Tyr, His, Trp |

Molecular Dynamics (MD) Simulations for Dynamic Behavior and Stability

Molecular dynamics (MD) simulations are a powerful computational tool used to study the physical movement of atoms and molecules over time. By solving Newton's equations of motion for a system of interacting particles, MD simulations can provide a detailed view of molecular conformations, interactions, and dynamic processes. For a potential drug candidate like 2-(4-Benzoylphenoxy)propanehydrazide, MD simulations are crucial for understanding its behavior in biologically relevant environments.

In a solvated environment, the molecule's conformation is influenced by its interactions with surrounding water molecules. The stability of a particular conformation can be assessed by analyzing the potential energy of the system over the simulation trajectory. Lower potential energies typically correspond to more stable conformations. The flexibility of the molecule can be quantified by calculating the root-mean-square fluctuation (RMSF) of each atom, which indicates the degree of its displacement from its average position. Regions with high RMSF values are considered more flexible. Such studies are critical for understanding how the molecule might adapt its shape to fit into a biological target like a protein's active site.

To investigate the potential therapeutic action of 2-(4-Benzoylphenoxy)propanehydrazide, MD simulations of its complex with a target protein are essential. Given its structural similarity to fenofibrate, a likely target for such a study would be the Peroxisome Proliferator-Activated Receptor alpha (PPARα). ijesrc.com After an initial binding pose is predicted using molecular docking, MD simulations are employed to assess the stability of the ligand-protein complex and the longevity of the interactions. ijesrc.comresearchgate.net

These simulations can track the movement of the ligand within the binding pocket and the conformational changes in the protein upon binding. The stability of the complex is often evaluated by calculating the root-mean-square deviation (RMSD) of the ligand and protein backbone atoms from their initial positions. A stable RMSD trajectory suggests a stable binding mode. Furthermore, the longevity of specific interactions, such as hydrogen bonds and hydrophobic contacts between the ligand and protein residues, can be monitored throughout the simulation. researchgate.net This information is crucial for predicting the binding affinity and the residence time of the drug on its target, both of which are important parameters for its efficacy.

Illustrative Data Table: Key Interactions in a Simulated Ligand-Protein Complex

| Interacting Residue | Interaction Type | Occupancy (%) |

| TYR314 | Hydrogen Bond | 75.2 |

| SER280 | Hydrogen Bond | 60.5 |

| LEU321 | Hydrophobic | 92.8 |

| ALA333 | Hydrophobic | 88.1 |

| ILE354 | Hydrophobic | 85.3 |

This table represents hypothetical data for the interaction of a ligand like 2-(4-Benzoylphenoxy)propanehydrazide with a target protein, based on typical findings from MD simulations of similar systems.

Spectroscopic Property Predictions and Correlations with Experimental Data

Theoretical calculations of spectroscopic properties are a cornerstone of modern chemical characterization. By employing quantum mechanical methods, such as Density Functional Theory (DFT), it is possible to predict various spectra for a molecule like 2-(4-Benzoylphenoxy)propanehydrazide. These predictions are invaluable for interpreting experimental data and confirming the molecular structure.

Vibrational spectroscopy, including infrared (IR) and Raman spectroscopy, provides a fingerprint of a molecule based on the vibrations of its chemical bonds. DFT calculations can predict the vibrational frequencies and intensities of a molecule with a high degree of accuracy. researchgate.netmdpi.com For 2-(4-Benzoylphenoxy)propanehydrazide, theoretical calculations can help assign the complex experimental spectra to specific vibrational modes, such as the C=O stretching of the benzoyl and hydrazide groups, the C-O-C stretching of the ether linkage, and the various vibrations of the aromatic rings. researchgate.net Comparing the calculated frequencies with experimental data can confirm the synthesized structure and provide insights into the molecule's conformational state. researchgate.net

Illustrative Data Table: Predicted vs. Experimental ¹H NMR Chemical Shifts

| Proton | Predicted δ (ppm) | Experimental δ (ppm) |

| Aromatic (Benzoyl) | 7.50 - 7.80 | 7.45 - 7.75 |

| Aromatic (Phenoxy) | 6.90 - 7.30 | 6.85 - 7.25 |

| CH (Propane) | 4.80 | 4.75 |

| CH₃ (Propane) | 1.60 | 1.55 |

| NH (Hydrazide) | 9.50 | 9.40 |

| NH₂ (Hydrazide) | 4.50 | 4.45 |

This table presents hypothetical ¹H NMR data for 2-(4-Benzoylphenoxy)propanehydrazide, illustrating the typical correlation between theoretically predicted and experimentally observed chemical shifts.

UV-Vis spectroscopy probes the electronic transitions within a molecule. The wavelengths of maximum absorption (λmax) are characteristic of the molecule's electronic structure, particularly its conjugated systems. Time-Dependent Density Functional Theory (TD-DFT) is a computational method used to predict the electronic absorption spectra of molecules. semanticscholar.org For 2-(4-Benzoylphenoxy)propanehydrazide, the benzoylphenoxy chromophore is expected to give rise to strong absorptions in the UV region. TD-DFT calculations can predict the λmax values and the corresponding electronic transitions, such as π → π* transitions within the aromatic rings. researchgate.net These theoretical predictions can be correlated with experimental UV-Vis spectra to understand the electronic properties of the molecule and how they might be influenced by its environment.

Investigation of Nonlinear Optical Properties (NLO)

Comprehensive searches of scientific literature did not yield specific studies on the nonlinear optical (NLO) properties of 2-(4-Benzoylphenoxy)propanehydrazide. While research exists on the NLO properties of various organic compounds, including other hydrazone derivatives and molecules with phenoxy groups, this specific compound has not been the subject of published theoretical or experimental NLO investigations.

Generally, the investigation of NLO properties in organic molecules involves computational methods to calculate key parameters. These parameters help in predicting the material's potential for applications in optoelectronics and photonics. The primary calculated properties include:

Dipole Moment (μ): This measures the polarity of the molecule, which is a fundamental factor influencing NLO response.

Polarizability (α): This describes how easily the electron cloud of the molecule can be distorted by an external electric field.

First Hyperpolarizability (β): This is the key parameter for second-order NLO materials. A high β value indicates a strong second-harmonic generation (SHG) response, which is crucial for applications like frequency doubling of lasers.

Second Hyperpolarizability (γ): This parameter is relevant for third-order NLO effects, such as third-harmonic generation and two-photon absorption.

The computational investigation of a molecule like 2-(4-Benzoylphenoxy)propanehydrazide for its NLO properties would typically involve density functional theory (DFT) calculations. Different functionals and basis sets would be employed to optimize the molecular geometry and then to calculate the aforementioned NLO parameters. The results would typically be presented in a table for clarity and comparison.

Table 1: Hypothetical Data Table for NLO Properties of 2-(4-Benzoylphenoxy)propanehydrazide

| Parameter | Calculated Value | Units |

|---|---|---|

| Dipole Moment (μ) | Data not available | Debye |

| Polarizability (α) | Data not available | a.u. |

| First Hyperpolarizability (β) | Data not available | a.u. |

Note: The above table is for illustrative purposes only, as no specific data for 2-(4-Benzoylphenoxy)propanehydrazide has been found in the searched literature.

Theoretical Investigations of Isomerization and Decomposition Pathways

There is currently no available research in the public domain detailing the theoretical investigations of isomerization and decomposition pathways specifically for 2-(4-Benzoylphenoxy)propanehydrazide. Theoretical studies on the decomposition of the parent molecule, hydrazine (B178648), have been conducted, but these are not directly transferable to a complex derivative like 2-(4-Benzoylphenoxy)propanehydrazide due to the influence of the large aromatic substituents.

A theoretical investigation into the isomerization and decomposition of this compound would involve high-level computational chemistry methods to map out the potential energy surface. This would help in identifying:

Stable Isomers: Different spatial arrangements of the atoms (isomers) of the molecule and their relative energies.

Transition States: The energy barriers that must be overcome for the molecule to isomerize or decompose.

Decomposition Products: The likely smaller molecules that would be formed if the compound breaks down.

Reaction Pathways: The step-by-step mechanisms of how isomerization and decomposition occur.

These calculations are crucial for understanding the thermal and chemical stability of the compound. The findings are often presented in the form of reaction energy diagrams and tables of thermodynamic data.

Table 2: Hypothetical Data Table for a Key Decomposition Step of 2-(4-Benzoylphenoxy)propanehydrazide

| Reaction Step | Activation Energy (Ea) | Enthalpy Change (ΔH) |

|---|

Note: This table is a template to illustrate how such data would be presented. No actual values are available from the conducted literature search.

Advanced Spectroscopic and Chromatographic Characterization for Research Insights

High-Resolution Nuclear Magnetic Resonance (NMR) Spectroscopy for Comprehensive Structural Elucidation (e.g., 2D NMR, advanced pulse sequences)

High-Resolution Nuclear Magnetic Resonance (NMR) spectroscopy is an indispensable tool for the definitive structural elucidation of organic molecules in solution. For 2-(4-Benzoylphenoxy)propanehydrazide, a combination of one-dimensional (¹H and ¹³C NMR) and two-dimensional (e.g., COSY, HSQC, HMBC) NMR experiments would provide a complete assignment of all proton and carbon signals, confirming the connectivity of the atoms within the molecule.

¹H NMR Spectroscopy: The proton NMR spectrum is expected to show distinct signals corresponding to the aromatic protons of the benzoyl and phenoxy rings, the methine and methyl protons of the propane group, and the protons of the hydrazide moiety. The aromatic region would likely exhibit complex splitting patterns due to the substitution on the phenyl rings. The protons on the phenoxy ring are expected to appear as doublets, while the protons on the benzoyl ring would show a more complex pattern of doublets and triplets. The methine proton of the propane group would likely appear as a quartet, coupled to the adjacent methyl protons, which would in turn appear as a doublet. The NH and NH₂ protons of the hydrazide group would appear as broad singlets, and their chemical shifts could be concentration and solvent dependent.

¹³C NMR Spectroscopy: The carbon-13 NMR spectrum would complement the ¹H NMR data by identifying all unique carbon environments. Distinct signals would be expected for the carbonyl carbons of the benzoyl and hydrazide groups, the aromatic carbons, and the aliphatic carbons of the propane chain. The chemical shifts of the aromatic carbons would be influenced by the electron-withdrawing benzoyl group and the electron-donating ether linkage.

2D NMR Spectroscopy: Two-dimensional NMR techniques are crucial for unambiguously assigning the complex ¹H and ¹³C NMR spectra.

COSY (Correlation Spectroscopy): This experiment would reveal the coupling relationships between adjacent protons, for instance, confirming the connectivity between the methine and methyl protons of the propane group.

HSQC (Heteronuclear Single Quantum Coherence): This experiment would correlate each proton with its directly attached carbon atom, aiding in the assignment of the carbon signals.

Predicted NMR Data for 2-(4-Benzoylphenoxy)propanehydrazide

| Proton (¹H) | Predicted Chemical Shift (ppm) | Multiplicity | Carbon (¹³C) | Predicted Chemical Shift (ppm) |

| Aromatic-H (Benzoyl) | 7.50 - 7.80 | m | Aromatic-C (Benzoyl) | 128.0 - 138.0 |

| Aromatic-H (Phenoxy) | 6.90 - 7.10 | m | Aromatic-C (Phenoxy) | 115.0 - 160.0 |

| CH | ~4.80 | q | C=O (Benzoyl) | ~195.0 |

| CH₃ | ~1.60 | d | C=O (Hydrazide) | ~170.0 |

| NH | ~8.00 | br s | CH | ~75.0 |

| NH₂ | ~4.50 | br s | CH₃ | ~18.0 |

Note: Predicted chemical shifts are estimates and can vary based on solvent and other experimental conditions. Multiplicity: s = singlet, d = doublet, q = quartet, m = multiplet, br s = broad singlet.

Infrared (IR) and Raman Spectroscopy for Vibrational Mode Analysis and Functional Group Confirmation

Infrared (IR) and Raman spectroscopy are complementary techniques that provide information about the vibrational modes of a molecule, allowing for the identification of functional groups.

IR Spectroscopy: The IR spectrum of 2-(4-Benzoylphenoxy)propanehydrazide is expected to show characteristic absorption bands for its functional groups. A strong absorption band around 1680-1700 cm⁻¹ would be indicative of the C=O stretching vibration of the benzoyl ketone. Another strong band, likely at a slightly lower wavenumber (around 1650-1670 cm⁻¹), would correspond to the C=O stretching of the amide group in the hydrazide moiety. The N-H stretching vibrations of the hydrazide group would be visible as one or two bands in the region of 3200-3400 cm⁻¹. The C-O-C stretching of the ether linkage would likely appear in the region of 1200-1250 cm⁻¹. Aromatic C-H stretching vibrations would be observed above 3000 cm⁻¹, while aliphatic C-H stretching would be seen just below 3000 cm⁻¹.

Raman Spectroscopy: Raman spectroscopy would provide complementary information. The aromatic ring stretching vibrations are typically strong in the Raman spectrum and would be expected in the 1580-1620 cm⁻¹ region. The C=O stretching vibrations would also be visible, though their intensities might differ from the IR spectrum.

Predicted Vibrational Frequencies for 2-(4-Benzoylphenoxy)propanehydrazide

| Functional Group | Vibrational Mode | Predicted IR Frequency (cm⁻¹) | Predicted Raman Frequency (cm⁻¹) |

| N-H (Hydrazide) | Stretching | 3200 - 3400 | Weak |

| C-H (Aromatic) | Stretching | > 3000 | Strong |

| C-H (Aliphatic) | Stretching | < 3000 | Moderate |

| C=O (Benzoyl) | Stretching | 1680 - 1700 | Moderate |

| C=O (Hydrazide) | Stretching | 1650 - 1670 | Moderate |

| C=C (Aromatic) | Stretching | 1450 - 1600 | Strong |

| C-O-C (Ether) | Stretching | 1200 - 1250 | Moderate |

High-Resolution Mass Spectrometry (HRMS) and LC-MS for Molecular Weight and Fragmentation Pattern Analysis

High-Resolution Mass Spectrometry (HRMS) is a powerful technique for determining the precise molecular weight of a compound, which allows for the calculation of its elemental composition. When coupled with Liquid Chromatography (LC-MS), it can also be used to analyze the fragmentation pattern of the molecule, providing further structural information.

For 2-(4-Benzoylphenoxy)propanehydrazide (C₁₆H₁₆N₂O₃), the exact mass of the molecular ion [M]⁺ would be determined with high accuracy. In positive ion mode, the protonated molecule [M+H]⁺ or adducts with sodium [M+Na]⁺ or potassium [M+K]⁺ are commonly observed.

The fragmentation pattern in MS/MS experiments would be characteristic of the molecule's structure. Common fragmentation pathways would likely involve the cleavage of the amide bond, the ether bond, and the bond between the carbonyl group and the phenyl ring of the benzoyl moiety. The analysis of these fragment ions would help to confirm the connectivity of the different parts of the molecule.

Predicted Mass Spectrometry Data for 2-(4-Benzoylphenoxy)propanehydrazide

| Ion | Formula | Predicted m/z |

| [M]⁺ | C₁₆H₁₆N₂O₃ | ~284.1161 |

| [M+H]⁺ | C₁₆H₁₇N₂O₃⁺ | ~285.1239 |

| [M+Na]⁺ | C₁₆H₁₆N₂O₃Na⁺ | ~307.1058 |

| [C₇H₅O]⁺ | C₇H₅O⁺ | ~105.0340 |

| [C₆H₅O]⁺ | C₆H₅O⁺ | ~93.0340 |

| [C₉H₁₀NO]⁺ | C₉H₁₀NO⁺ | ~148.0762 |

High-Performance Liquid Chromatography (HPLC) for Purity Assessment and Preparative Separations in Research

High-Performance Liquid Chromatography (HPLC) is a fundamental technique for assessing the purity of a compound and for its preparative separation. For 2-(4-Benzoylphenoxy)propanehydrazide, a reversed-phase HPLC method would likely be developed using a C18 column. The mobile phase would typically consist of a mixture of water and an organic solvent like acetonitrile or methanol (B129727), often with a small amount of acid (e.g., formic acid or trifluoroacetic acid) to improve peak shape. The retention time of the compound would be a characteristic parameter under specific chromatographic conditions. By developing a validated HPLC method, the purity of synthesized batches of 2-(4-Benzoylphenoxy)propanehydrazide can be accurately determined, and impurities can be identified and quantified.

Hypothetical HPLC Method Parameters

| Parameter | Condition |

| Column | C18, 4.6 x 150 mm, 5 µm |

| Mobile Phase | Acetonitrile:Water (gradient) |

| Flow Rate | 1.0 mL/min |

| Detection | UV at 254 nm |

| Injection Volume | 10 µL |

Spectrophotometric Investigations for Complex Formation and Electronic Properties

UV-Visible spectrophotometry can be used to study the electronic properties of 2-(4-Benzoylphenoxy)propanehydrazide and its potential to form complexes with metal ions. The aromatic chromophores (benzoyl and phenoxy groups) are expected to give rise to characteristic absorption bands in the UV region. The position and intensity of these bands (λmax) can be influenced by the solvent polarity. Furthermore, the hydrazide moiety can act as a chelating agent for various metal ions. The formation of metal complexes would likely result in a shift of the absorption bands or the appearance of new bands in the visible region, allowing for the study of the stoichiometry and stability of these complexes.

Exploration of 2 4 Benzoylphenoxy Propanehydrazide in Chemical Biology and Advanced Materials Research

Role as Chemical Probes for Biological Pathways and Targets

No studies were found that describe the use of 2-(4-Benzoylphenoxy)propanehydrazide as a chemical probe to investigate biological pathways or identify specific molecular targets.

Contributions to the Development of Novel Molecular Scaffolds for Drug Discovery Research

There is no available literature detailing the use of 2-(4-Benzoylphenoxy)propanehydrazide as a foundational structure or scaffold in the context of drug discovery research, excluding specific drug development or clinical applications.

Applications in Functional Materials Research

Information regarding the application of 2-(4-Benzoylphenoxy)propanehydrazide in functional materials, such as for its UV absorption characteristics for material protection or its use in polymerization processes, could not be located.

Investigative Studies on Specific Biological Interactions within Model Systems

Future Research Directions and Unexplored Avenues

Development of Novel Synthetic Strategies for Enhanced Structural Diversity

Future research should prioritize the development of innovative and efficient synthetic methodologies to generate a diverse library of 2-(4-Benzoylphenoxy)propanehydrazide derivatives. While classical methods for hydrazide synthesis, such as the reaction of carboxylic acid esters with hydrazine (B178648) hydrate (B1144303), provide a foundational approach, exploring novel synthetic routes is crucial for accessing a wider range of structurally varied analogs. nih.gov

Key areas for exploration include:

Combinatorial Chemistry Approaches: Employing combinatorial techniques to rapidly generate a large number of derivatives with varied substituents on both the benzoyl and phenoxy rings, as well as modifications to the propanehydrazide linker.

Flow Chemistry: Utilizing microreactor technology for a more controlled, scalable, and potentially safer synthesis, especially when dealing with energetic reagents like hydrazine.

Catalytic Methods: Investigating novel catalytic systems to facilitate the formation of the core structure and its derivatives with high yield and stereoselectivity. For instance, methods analogous to the synthesis of 2-phenoxybenzoic acid derivatives could be adapted. brieflands.com

A summary of potential synthetic approaches is presented in Table 1.

| Synthetic Strategy | Description | Potential Advantages |

| Classical Synthesis | Reaction of a corresponding ester with hydrazine hydrate. nih.gov | Well-established, straightforward. |

| Combinatorial Synthesis | Parallel synthesis of a large library of analogs. | Rapid generation of structural diversity for screening. |

| Flow Chemistry | Continuous reaction in microreactors. | Improved safety, scalability, and control. |

| Novel Catalysis | Development of new catalysts for key bond formations. | Increased efficiency, yield, and stereoselectivity. |

Integration of Advanced Machine Learning and AI in QSAR/SPR Modeling

To accelerate the discovery of potent and selective analogs of 2-(4-Benzoylphenoxy)propanehydrazide, the integration of advanced machine learning (ML) and artificial intelligence (AI) in Quantitative Structure-Activity Relationship (QSAR) and Structure-Property Relationship (SPR) modeling is paramount. These computational tools can predict the biological activity and physicochemical properties of novel compounds based on their chemical structure, thereby guiding synthetic efforts and reducing the need for extensive empirical screening. neuraldesigner.comnih.govyoutube.com

Future research in this area should focus on:

Development of Predictive QSAR Models: Building robust QSAR models using various ML algorithms such as neural networks, support vector machines, and random forests to correlate structural features with biological activities. neuraldesigner.comnih.gov These models can help identify key molecular descriptors that influence the desired therapeutic effects.

"Hyper-predictive" Modeling: Incorporating data from molecular dynamics simulations into QSAR models to create more accurate and dynamic predictions of compound behavior. ncsu.edu

Generative Models: Utilizing generative AI models to design novel molecular structures with desired properties in silico before their synthesis.

Discovery of New Biological Targets and Multi-Target Modulators

The hydrazide and hydrazone moieties are present in a variety of compounds with known biological activities, including antimicrobial, anti-inflammatory, and anticancer effects. mdpi.comnih.govnih.gov A critical future direction is the systematic screening of 2-(4-Benzoylphenoxy)propanehydrazide and its derivatives against a wide range of biological targets to uncover novel therapeutic applications.

Promising avenues for investigation include:

Broad-Spectrum Antimicrobial Activity: Screening against a panel of clinically relevant bacteria and fungi, with a focus on drug-resistant strains. Some hydrazone analogs have shown potential as DNA gyrase inhibitors. bohrium.comresearchgate.net

Anticancer Potential: Evaluating the cytotoxicity of these compounds against various cancer cell lines. Related compounds have been found to inhibit tubulin polymerization. nih.gov Derivatives of 2-(3-benzoylphenyl) propanoic acid have also been investigated for their anticancer properties. technologynetworks.comscilit.com

Neurological and Inflammatory Disorders: Exploring the potential modulation of targets involved in neurodegenerative diseases and inflammatory pathways. The benzoxazolone scaffold, which shares some structural similarities, has been explored for neuroprotective and anti-inflammatory agents. nih.gov

Multi-Target Modulators: Designing derivatives that can simultaneously interact with multiple biological targets, which could lead to more effective therapies for complex diseases like cancer. technologynetworks.comscilit.com

In-depth Mechanistic Elucidation at the Atomic Level

A fundamental understanding of how 2-(4-Benzoylphenoxy)propanehydrazide and its active analogs interact with their biological targets is crucial for rational drug design. Future research should employ a combination of experimental and computational techniques to elucidate these mechanisms at an atomic level.

Key research activities should include:

Structural Biology: Co-crystallization of active compounds with their target proteins to determine the precise binding mode and key molecular interactions using X-ray crystallography or cryo-electron microscopy.

Molecular Docking and Simulation: Using computational docking and molecular dynamics simulations to predict and analyze the binding poses and stability of ligand-protein complexes. technologynetworks.comscilit.com

Biophysical Techniques: Employing techniques such as Surface Plasmon Resonance (SPR) and Isothermal Titration Calorimetry (ITC) to quantify the binding affinity and thermodynamics of the interactions.

Spectroscopic Analysis: Utilizing NMR and mass spectrometry to study the structural and conformational changes upon binding. Mechanistic studies of related isatin-pyrazole hydrazone conjugates have identified potent bacterial inhibitors. researchgate.net

Exploration of Supramolecular Chemistry and Self-Assembly Capabilities

The field of supramolecular chemistry offers exciting opportunities for developing novel drug delivery systems and functional biomaterials. The hydrazide functional group can participate in hydrogen bonding and other non-covalent interactions, making it a candidate for building self-assembling systems.

Future research could explore:

Hydrogel Formation: Investigating the potential of derivatized compounds to form hydrogels for controlled drug release or tissue engineering applications. Dual-functional hydrazide-reactive oligomers have been used as building blocks for hydrogels. science.gov

Nanoparticle Formulation: Encapsulating or conjugating the compounds with nanoparticles to improve their solubility, stability, and targeted delivery.

Host-Guest Chemistry: Studying the formation of inclusion complexes with cyclodextrins or other host molecules to enhance bioavailability. A supramolecular complex of a hydrazide-pillar nih.govarene has shown potential anti-cancer activity. nih.gov

Development of Advanced Analytical Techniques for Real-time Monitoring in Complex Biological Systems

To understand the pharmacokinetic and pharmacodynamic profiles of 2-(4-Benzoylphenoxy)propanehydrazide and its derivatives, the development of sensitive and specific analytical methods for their detection and quantification in biological matrices is essential.

Future efforts should be directed towards:

Chromatographic Methods: Developing and validating robust High-Performance Liquid Chromatography (HPLC) and Gas Chromatography (GC) methods, often coupled with Mass Spectrometry (MS), for the accurate measurement of the parent compound and its metabolites in plasma, urine, and tissues. nih.govnih.gov

Fluorescent Probes: Designing fluorescently labeled analogs or developing specific fluorescent probes that can enable real-time imaging and monitoring of the compound's distribution and target engagement within living cells. BODIPY-substituted hydrazine has been used as a fluorescent probe for formaldehyde (B43269) detection. acs.org

Biosensors: Creating novel biosensors for the rapid and sensitive detection of the compound in biological fluids.

Sample Preparation: Optimizing sample preparation techniques, such as solid-phase extraction (SPE) and liquid-liquid extraction, to remove interferences and improve the sensitivity of analytical methods. hh-ra.org

A summary of relevant analytical techniques is provided in Table 2.

| Analytical Technique | Application in Biological Systems | Key Considerations |

| HPLC-MS/MS | Quantification of parent drug and metabolites in plasma, urine, etc. nih.gov | High sensitivity and specificity. |

| GC-MS | Analysis of volatile derivatives or metabolites. nih.gov | May require derivatization. |

| Fluorescence Microscopy | Real-time imaging of drug distribution in living cells. acs.org | Requires fluorescently labeled compounds or specific probes. |

| Spectrophotometry | Quantification in biological samples after derivatization. nih.gov | Can be less specific than chromatographic methods. |

Q & A

Basic Research Questions

Q. What synthetic routes are commonly employed for 2-(4-Benzoylphenoxy)propanehydrazide, and how are intermediates validated?

- Methodology : The synthesis typically involves a multi-step process:

Fries rearrangement : Start with substituted phenols and benzoyl chlorides to form hydroxybenzophenones .

Etherification : React with bromoethyl acetate to yield substituted ethyl esters.

Hydrazide formation : Treat with hydrazine hydrate to generate acetohydrazides.

Coupling : Use TBTU/lutidine to couple with heterocyclic carboxylic acids (e.g., N-methyl imidazole-4-carboxylic acid) .

- Validation : Monitor reactions via TLC and characterize intermediates using IR, H/C NMR, and LC-MS .

Q. Which spectroscopic techniques are critical for confirming the structural integrity of 2-(4-Benzoylphenoxy)propanehydrazide?

- Key Techniques :

- IR Spectroscopy : Identify carbonyl (C=O, ~1680 cm) and hydrazide (N-H, ~3200 cm) stretches .

- NMR : Confirm aromatic protons (δ 7.0–8.5 ppm), methyl groups (δ 1.7–2.0 ppm), and coupling patterns for stereochemical assignments .

- Mass Spectrometry : Verify molecular ion peaks (e.g., m/z 338.7 [M+1] for fluorinated analogs) .

Q. How is the antioxidant activity of this compound assessed in preliminary screening?

- Protocol : Use the DPPH radical scavenging assay:

Prepare a 0.1 mM DPPH solution in methanol.

Incubate with the compound at varying concentrations (10–100 µM) for 30 min.

Measure absorbance at 517 nm; compare inhibition rates to ascorbic acid .

Advanced Research Questions

Q. What strategies optimize the bioactivity of 2-(4-Benzoylphenoxy)propanehydrazide derivatives?

- Structural Modifications :

- Introduce electron-withdrawing groups (e.g., -NO, -Br) to enhance electrophilic interactions .

- Incorporate heterocycles (e.g., quinoline, imidazole) to improve target binding .

Q. How can thermal stability and decomposition pathways be analyzed for this compound?

- Thermogravimetric Analysis (TGA) :

Heat the sample at 10°C/min under nitrogen.

Identify decomposition stages (e.g., melting with decomposition at 180–200°C) .

- DTG Curves : Differentiate between mass loss events (e.g., ligand dissociation vs. backbone degradation) .

Q. What experimental designs resolve contradictions in biological activity data across studies?

- Approach :

Dose-Response Curves : Ensure consistent concentration ranges (e.g., IC values may vary with cell lines) .

Control Standardization : Use ciprofloxacin or ascorbic acid as positive controls in antimicrobial/antioxidant assays .

Statistical Validation : Apply ANOVA or Student’s t-test to confirm significance thresholds (p < 0.05) .

Q. How are computational methods integrated to predict the mechanism of action?

- In Silico Tools :

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.